N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide
Description
N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide is a heterocyclic compound featuring a piperidine core substituted with a benzo[d]oxazole moiety at the 1-position and a phenoxypropanamide group linked via a methylene bridge at the 4-position.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16(27-18-7-3-2-4-8-18)21(26)23-15-17-11-13-25(14-12-17)22-24-19-9-5-6-10-20(19)28-22/h2-10,16-17H,11-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWNWQQGCPBKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3O2)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole ring. This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzo[d]oxazole intermediate. Finally, the phenoxypropanamide moiety is attached through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like HATU .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The benzo[d]oxazole ring can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under reductive conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]oxazole ring.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole ring can interact with aromatic residues in the active site of enzymes, while the piperidine ring can form hydrogen bonds with polar residues. The phenoxypropanamide moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to several classes of molecules, including benzoxazole derivatives, piperidine-based opioids, and propanamide-containing analogs. Below is a detailed analysis:
Structural Analogues with Benzo[d]oxazol-2-yl Moieties
- KRC-108: A TrkA kinase inhibitor containing a benzo[d]oxazol-2-yl group attached to a piperidine ring. Unlike the target compound, KRC-108 includes a pyridin-2-amine and pyrazole substituent instead of a phenoxypropanamide chain. This difference likely shifts its activity from kinase inhibition to unknown mechanisms for the target compound .
- 2-(Benzo[d]oxazol-2-yl)-1-phenylvinylbenzoates : These intermediates (e.g., 4a and 6a) share the benzo[d]oxazole core but lack the piperidine-propanamide framework. Their $^{15}$N NMR chemical shifts (−131.8 ppm to −131.2 ppm) suggest electronic consistency in the benzoxazole ring, which may extend to the target compound .
Piperidine-Based Opioid Derivatives
The target compound’s piperidine-propanamide structure aligns with synthetic opioids like fentanyl analogs ():
- β'-Phenyl Fentanyl (N,3-diphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) : Shares the propanamide-piperidine backbone but replaces the benzoxazole with a phenethyl group. This modification is critical for μ-opioid receptor affinity .
- Ortho-Fluorobutyryl Fentanyl : Features a fluorophenyl group and butanamide chain, emphasizing how alkyl/aryl substitutions alter receptor selectivity and potency .
Propanamide-Containing Compounds
- N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide : Retains the propanamide-piperidine core but lacks aromatic heterocycles, reducing structural complexity and possible off-target effects .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties of Selected Compounds
Research Findings and Implications
- Synthetic Feasibility: The benzoxazole-piperidine scaffold is accessible via multicomponent coupling (), but the phenoxypropanamide linkage may require specialized acylating agents or nucleophilic substitutions.
- Pharmacological Potential: Structural parallels to TrkA inhibitors (KRC-108) and opioids suggest dual therapeutic/toxicity risks. For example, benzoxazole’s electron-withdrawing properties could enhance metabolic stability compared to thiazole or phenyl analogs .
- Regulatory Considerations : Piperidine-propanamide derivatives are increasingly regulated due to opioid misuse (e.g., Alabama’s 2024 Controlled Substances List), underscoring the need for rigorous safety profiling .
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide is a complex organic compound that combines a benzo[d]oxazole moiety with a piperidine structure. This unique configuration suggests potential for diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: C_{23}H_{26}N_{4}O_{3}
Molecular Weight: 406.48 g/mol
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Potential to inhibit bacterial growth by disrupting communication pathways. |
| Anti-inflammatory | May reduce inflammation through modulation of immune responses. |
| Anticancer | Some derivatives show promise in cancer treatment by inducing apoptosis in cancer cells. |
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into potential applications:
- Anti-inflammatory Effects : A study demonstrated that benzothiazole derivatives exhibited significant anti-inflammatory activity, suggesting that this compound could have similar effects due to its structural similarity.
- Antimicrobial Studies : Research has shown that related compounds effectively inhibited quorum sensing in various bacterial strains, leading to reduced pathogenicity. This supports the hypothesis that this compound may function similarly.
- Cytotoxicity Assays : Preliminary cytotoxicity assays on structurally related compounds indicated promising results against cancer cell lines, suggesting potential for further development in anticancer therapies.
Q & A
Q. What are the recommended synthetic strategies for N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions to form the benzo[d]oxazole-piperidine core .
- Amide coupling (e.g., using EDC/HOBt) to attach the phenoxypropanamide group .
- Purification via column chromatography or recrystallization, monitored by TLC/HPLC . Key challenges include optimizing reaction temperatures (e.g., 0–80°C) and solvent selection (e.g., DMF or dichloromethane) to improve yields .
Q. How is the structural integrity of this compound validated in academic research?
Standard characterization methods include:
Q. What mechanistic hypotheses exist for its biological activity?
The benzo[d]oxazole moiety is implicated in receptor binding (e.g., kinase or GPCR modulation), while the piperidine group enhances blood-brain barrier penetration . Preliminary studies on analogs suggest:
Q. What are the critical physicochemical properties influencing its research utility?
Key parameters include:
| Property | Method/Value | Relevance |
|---|---|---|
| LogP | ~3.5 (predicted) | Membrane permeability |
| Solubility | <50 µM in aqueous buffers | In vitro assay compatibility |
| pKa | 8.2 (amine group) | Ionization state at physiological pH |
| Data derived from analogs in . |
Q. How is preliminary biological activity screened?
Standard workflows involve:
- In vitro assays : Enzymatic inhibition (IC₅₀ determination) and cell viability tests (MTT assay) .
- Selectivity profiling : Screening against related targets (e.g., kinase panels) to assess off-target effects .
- ADME-Tox : Microsomal stability and CYP450 inhibition assays .
Advanced Research Questions
Q. How do structural modifications impact target affinity and selectivity?
SAR studies highlight:
- Piperidine substitution : Bulky groups (e.g., isopropyl) reduce off-target binding but may lower solubility .
- Phenoxy group optimization : Electron-withdrawing substituents (e.g., -Cl) enhance COX-2 inhibition .
- Benzo[d]oxazole analogs : Replacing oxygen with sulfur (benzothiazole) alters kinase selectivity . Example comparison from :
| Substituent | IC₅₀ (TrkA) | COX-2 Inhibition (%) |
|---|---|---|
| -H | 120 nM | 35% |
| -Cl | 85 nM | 62% |
| -OCH₃ | 200 nM | 28% |
Q. How to resolve contradictions in reported biological activities?
Discrepancies (e.g., antitumor vs. anti-inflammatory effects in analogs) may arise from:
- Assay conditions : Varying ATP concentrations in kinase assays alter IC₅₀ values .
- Cell line specificity : Differential expression of targets (e.g., TrkA in neuronal vs. cancer cells) . Mitigation strategies include:
- Standardizing protocols (e.g., uniform ATP levels).
- Using isogenic cell lines for comparative studies .
Q. What advanced techniques optimize reaction yields and purity?
Methodological refinements include:
Q. How to identify novel biological targets for this compound?
Integrate:
Q. What strategies improve metabolic stability in preclinical studies?
Approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
